Cas no 16051-38-0 (3.4-Dihydro-6.8-dihydroxy-3.4.5-trimethyl-isocumarin-7-carbonsaeure)

3.4-Dihydro-6.8-dihydroxy-3.4.5-trimethyl-isocumarin-7-carbonsaeure structure
16051-38-0 structure
Product Name:3.4-Dihydro-6.8-dihydroxy-3.4.5-trimethyl-isocumarin-7-carbonsaeure
CAS No:16051-38-0
Molecular Formula:C13H14O6
Molecular Weight:266.247
CID:2051884
PubChem ID:15558919

3.4-Dihydro-6.8-dihydroxy-3.4.5-trimethyl-isocumarin-7-carbonsaeure Properties

Names and Identifiers

    • 3.4-Dihydro-6.8-dihydroxy-3.4.5-trimethyl-isocumarin-7-carbonsaeure
    • 6,8-dihydroxy-3,4,5-trimethyl-1-oxo-isochroman-7-carboxylic acid
    • Dihydrocitrinone
    • 6,8-Dihydroxy-3,4,5-trimethyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid
    • 3,4-Dihydro-6,8-dihydroxy-3,4,5-trimethyl-1-oxo-1H-2-benzopyran-7-carboxylic acid
    • 16051-38-0
    • DTXSID001132212
    • NS00067043
    • 3,4-dihydro-6,8-dihydroxy-3,4,5-trimethyl-isocoumarin-7-carboxylic acid
    • InChIKey: VVVMDYGNIVXIIG-UHFFFAOYSA-N
    • Inchi: InChI=1S/C13H14O6/c1-4-6(3)19-13(18)8-7(4)5(2)10(14)9(11(8)15)12(16)17/h4,6,14-15H,1-3H3,(H,16,17)
    • SMILES: CC1C(OC(=O)C2=C(C(=C(C(=C12)C)O)C(=O)O)O)C

Computed Properties

  • Exact Mass: 266.07903816g/mol
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 266.07903816g/mol
  • Heavy Atom Count: 19
  • Complexity: 395
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.9
  • Topological Polar Surface Area: 104Ų

3.4-Dihydro-6.8-dihydroxy-3.4.5-trimethyl-isocumarin-7-carbonsaeure Related Literature

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